molecular formula C18H16ClN3O2 B6637957 5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide

5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide

Katalognummer B6637957
Molekulargewicht: 341.8 g/mol
InChI-Schlüssel: KJAAUZOICXOENZ-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide, commonly known as 'Celecoxib,' is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat inflammation and pain associated with various diseases such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for inflammation and pain.

Wirkmechanismus

Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the COX-2 enzyme, Celecoxib reduces the production of prostaglandins and thus reduces inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
Celecoxib has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 enzyme activity, the reduction of prostaglandin production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. Moreover, Celecoxib has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, Celecoxib has been shown to have cardioprotective effects and can reduce the risk of cardiovascular events in patients with a history of heart disease.

Vorteile Und Einschränkungen Für Laborexperimente

Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2 enzyme activity, its ability to reduce inflammation and pain, and its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. However, Celecoxib also has some limitations for lab experiments, including its potential side effects and toxicity, its limited bioavailability and solubility, and its high cost compared to other 5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamides.

Zukünftige Richtungen

There are several future directions for the research and development of Celecoxib, including the investigation of its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune diseases. Moreover, future research could focus on the development of new formulations of Celecoxib that improve its bioavailability and solubility, and reduce its potential side effects and toxicity. Additionally, future research could investigate the use of Celecoxib in combination with other drugs or therapies for the treatment of various diseases.

Synthesemethoden

Celecoxib is synthesized by a multi-step process that involves the reaction of 4-chlorobenzonitrile with ethyl magnesium bromide to form 4-chlorophenylacetonitrile, which is then reacted with ethyl 2-bromobenzoate to form ethyl 2-(4-chlorophenyl)acetate. The latter compound is then reacted with 1-(4-hydroxyphenyl)ethanone in the presence of a base to form 5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1-pentanone, which is then cyclized with hydrazine hydrate to form 5-(4-chlorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole. Finally, the pyrazole is reacted with 4-carboxybenzenesulfonyl chloride in the presence of a base to form Celecoxib.

Wissenschaftliche Forschungsanwendungen

Celecoxib has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that Celecoxib has anti-tumor effects and can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, Celecoxib has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques, which are the hallmark of Alzheimer's disease. Additionally, Celecoxib has been shown to have cardioprotective effects and can reduce the risk of cardiovascular events in patients with a history of heart disease.

Eigenschaften

IUPAC Name

5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-14-8-6-13(7-9-14)17-15(10-20-22-17)18(24)21-16(11-23)12-4-2-1-3-5-12/h1-10,16,23H,11H2,(H,20,22)(H,21,24)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAAUZOICXOENZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.